フォサプレピタント不純物2

説明

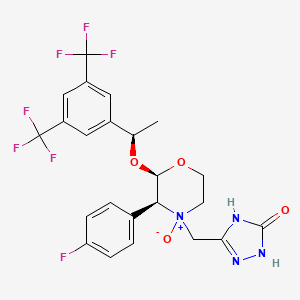

A metabolite of Aprepitant

科学的研究の応用

医薬品研究

フォサプレピタント不純物参照標準は、医薬品研究に役立ちます {svg_1}. これらは、新薬開発と既存薬の改善に重要な役割を果たします {svg_2}.

品質管理

品質管理の分野では、フォサプレピタント不純物2は、医薬品品質の保証に使用されます {svg_3}. これは、薬物の安定性と安全性を維持するのに役立ちます {svg_4}.

方法のバリデーション

this compoundは、方法バリデーションで使用され、これは医薬品開発と生産における重要なステップです {svg_5}. これは、医薬品分析に使用される方法が信頼性が高く、効果的であることを保証します {svg_6}.

安定性試験

安定性試験では、this compoundは、時間の経過に伴う医薬品製品の安定性を評価するために使用されます {svg_7}. これは、薬物の保存期間と保存条件を決定するのに役立ちます {svg_8}.

未知の不純物の同定

this compoundは、医薬品製品中の未知の不純物の同定に使用されます {svg_9}. これは、薬物の安全性と有効性を確保する上で重要です {svg_10}.

遺伝毒性ポテンシャルの評価

this compoundは、医薬品製品の遺伝毒性ポテンシャルの評価にも使用されます {svg_11}. これは、薬物の使用に関連する潜在的なリスクを評価するのに役立ちます {svg_12}.

制吐薬研究

フォサプレピタントは、アプレピタントのプロドラッグであり、制吐薬として使用されます {svg_13}. その不純物、this compoundを含む研究は、その作用機序と有効性に関する貴重な洞察を提供することができます {svg_14}.

HPLC法開発

this compoundは、フォサプレピタント中の関連不純物の定量のための堅牢なHPLC法の開発とバリデーションに使用されます {svg_15}. これは、HPLC法の精度と堅牢性を確保する上で重要です {svg_16}.

作用機序

Target of Action

Fosaprepitant Impurity 2, also known as Fosaprepitant, primarily targets the neurokinin-1 (NK1) receptors . These receptors play a crucial role in the transmission of certain signals in the nervous system, particularly those related to pain and nausea .

Mode of Action

Fosaprepitant acts as a high-affinity antagonist of the neurokinin-1 (NK1) receptors . This means that it binds to these receptors and blocks their activation, preventing them from responding to their natural ligand, a substance called Substance P . This blockage inhibits the transmission of signals that can lead to sensations of pain and nausea .

Biochemical Pathways

The action of Fosaprepitant primarily affects the neurokinin-1 (NK1) receptor pathway . By blocking the NK1 receptors, Fosaprepitant prevents the activation of this pathway by Substance P . This leads to a reduction in the transmission of signals related to pain and nausea, thereby helping to control these symptoms .

Pharmacokinetics

Fosaprepitant is a prodrug, which means it is administered in an inactive form and is then converted into its active form, Aprepitant, in the body . This conversion happens rapidly, ensuring that the drug can start to exert its effects soon after administration

Result of Action

The primary result of Fosaprepitant’s action is the prevention of nausea and vomiting , particularly those induced by chemotherapy . By blocking the NK1 receptors, Fosaprepitant inhibits the transmission of signals that can lead to these symptoms, thereby helping to control them .

Action Environment

The action of Fosaprepitant can be influenced by various environmental factors. For instance, the presence of other medications can affect its efficacy and stability . .

生化学分析

Biochemical Properties

Fosaprepitant Impurity 2 plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been identified as a potential inhibitor of glutathione S-transferase P1 (GSTP1), an enzyme involved in detoxification processes. The interaction between Fosaprepitant Impurity 2 and GSTP1 is characterized by binding affinity and inhibition, which can influence the enzyme’s activity and subsequent biochemical pathways .

Cellular Effects

Fosaprepitant Impurity 2 affects various types of cells and cellular processes. It has been shown to induce apoptosis in cancer cell lines, particularly those overexpressing GSTP1. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, Fosaprepitant Impurity 2 can alter the expression of genes involved in apoptosis and cell survival, thereby impacting cellular homeostasis .

Molecular Mechanism

The molecular mechanism of Fosaprepitant Impurity 2 involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. As an inhibitor of GSTP1, Fosaprepitant Impurity 2 binds to the enzyme’s active site, preventing its normal function. This inhibition leads to the accumulation of toxic metabolites and induces oxidative stress, ultimately triggering cell death. Additionally, Fosaprepitant Impurity 2 can modulate the expression of genes related to oxidative stress and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fosaprepitant Impurity 2 change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Fosaprepitant Impurity 2 remains stable under specific conditions, but its degradation products can have distinct biological activities. Long-term exposure to Fosaprepitant Impurity 2 in in vitro and in vivo studies has demonstrated its potential to induce chronic cellular stress and alter cellular homeostasis .

Dosage Effects in Animal Models

The effects of Fosaprepitant Impurity 2 vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and adverse effects. At higher doses, Fosaprepitant Impurity 2 can induce significant toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage level triggers a marked increase in adverse outcomes. These findings highlight the importance of dose optimization to minimize potential risks .

Metabolic Pathways

Fosaprepitant Impurity 2 is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall biological activity. Fosaprepitant Impurity 2 can also impact metabolic flux and metabolite levels, contributing to its biochemical effects .

Transport and Distribution

The transport and distribution of Fosaprepitant Impurity 2 within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cellular membranes, influencing its localization and accumulation in different tissues. These transport mechanisms play a crucial role in determining the compound’s bioavailability and therapeutic potential. Additionally, Fosaprepitant Impurity 2 can interact with binding proteins that modulate its distribution and activity .

Subcellular Localization

Fosaprepitant Impurity 2 exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. This subcellular localization is essential for understanding the compound’s mechanism of action and its impact on cellular processes. Fosaprepitant Impurity 2’s localization within the cell can influence its interactions with biomolecules and its overall biological effects .

生物活性

Fosaprepitant Impurity 2 is a byproduct of the synthesis of fosaprepitant, which is a prodrug of aprepitant, an established neurokinin-1 (NK1) receptor antagonist. This article aims to detail the biological activity of Fosaprepitant Impurity 2, focusing on its pharmacological effects, mechanisms, and clinical significance.

Overview of Fosaprepitant and Aprepitant

Fosaprepitant is primarily utilized for the prevention of chemotherapy-induced nausea and vomiting (CINV). It is converted in the body to aprepitant, which exerts its effects by blocking substance P at NK1 receptors in the brain. This mechanism is crucial for mitigating emesis associated with highly and moderately emetogenic chemotherapy regimens .

The biological activity of Fosaprepitant Impurity 2 can be inferred from the established actions of its parent compound, aprepitant. Aprepitant's antagonistic action on NK1 receptors leads to:

- Inhibition of Substance P : By blocking substance P from binding to NK1 receptors, aprepitant effectively reduces the vomiting reflex.

- Synergistic Effects : When used in combination with other antiemetic agents like corticosteroids and serotonin antagonists (e.g., ondansetron), aprepitant enhances overall antiemetic efficacy .

Pharmacokinetics

Fosaprepitant is administered intravenously and rapidly converted to aprepitant through enzymatic hydrolysis. Key pharmacokinetic parameters include:

- Bioavailability : Fosaprepitant achieves bioequivalence with oral aprepitant, providing similar therapeutic outcomes.

- Half-life : The half-life of aprepitant ranges from 9 to 13 hours, allowing for effective management of emesis over multiple chemotherapy cycles .

Table 1: Pharmacokinetic Comparison

| Parameter | Aprepitant (Oral) | Fosaprepitant (IV) |

|---|---|---|

| AUC (ng·h/mL) | 27,759 | 29,611 |

| C_max (ng/mL) | 1,354 | 3,095 |

| t_max (h) | 4.0 | 0.25 |

| Half-life (h) | 14.0 | 13.6 |

Clinical Efficacy

Fosaprepitant has demonstrated significant efficacy in clinical studies aimed at preventing CINV. Randomized controlled trials have shown that patients receiving fosaprepitant experience higher rates of complete response compared to those on standard antiemetic therapy. For instance:

- In a pivotal study involving over 1,000 patients, those treated with fosaprepitant showed consistently higher rates of no emesis across multiple chemotherapy cycles .

- A post hoc analysis indicated that a single dose of fosaprepitant effectively prevented CINV in patients receiving moderately emetogenic chemotherapy, regardless of cancer type .

Case Studies

Several case studies have illustrated the practical applications and outcomes associated with fosaprepitant use:

- Case Study 1 : A patient undergoing high-dose cisplatin therapy was administered fosaprepitant as part of a multi-drug antiemetic regimen. The patient reported no episodes of vomiting during treatment, highlighting the drug's effectiveness in severe cases.

- Case Study 2 : In another instance involving patients receiving multiple cycles of chemotherapy, consistent administration of fosaprepitant maintained high levels of efficacy in preventing nausea and vomiting without significant adverse effects.

Safety Profile and Adverse Effects

Fosaprepitant is generally well tolerated; however, some adverse effects have been noted:

特性

IUPAC Name |

3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-oxidomorpholin-4-ium-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21F7N4O4/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)38-20-19(13-2-4-17(24)5-3-13)34(36,6-7-37-20)11-18-31-21(35)33-32-18/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H2,31,32,33,35)/t12-,19+,20-,34?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXAQOLFUIZCJSQ-FMSQANQXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C([N+](CCO2)(CC3=NNC(=O)N3)[O-])C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H]([N+](CCO2)(CC3=NNC(=O)N3)[O-])C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21F7N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801100055 | |

| Record name | 3H-1,2,4-Triazol-3-one, 5-[[2-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-oxido-4-morpholinyl]methyl]-1,2-dihydro-, [2R-[2α(R*),3α]]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801100055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

550.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172673-23-3 | |

| Record name | 3H-1,2,4-Triazol-3-one, 5-[[2-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-oxido-4-morpholinyl]methyl]-1,2-dihydro-, [2R-[2α(R*),3α]]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=172673-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3H-1,2,4-Triazol-3-one, 5-[[2-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-oxido-4-morpholinyl]methyl]-1,2-dihydro-, [2R-[2α(R*),3α]]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801100055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。